molecular formula C13H15BrN2O4S B11088850 2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11088850
M. Wt: 375.24 g/mol
InChI Key: REDNMMUHVAQFCV-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a brominated thiophene ring, a methoxyethyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the tetrahydropyrimidine ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Due to its potential biological activity, this compound might be investigated as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets could be harnessed to design drugs with specific mechanisms of action.

Industry

In materials science, the compound could be used in the development of novel polymers or as a building block for organic electronic materials. Its unique electronic properties, derived from the thiophene ring, make it suitable for applications in organic semiconductors and photovoltaic devices.

Mechanism of Action

The exact mechanism of action of 2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The brominated thiophene ring could facilitate binding to hydrophobic pockets in proteins, while the tetrahydropyrimidine core might engage in hydrogen bonding or electrostatic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 4-(5-chlorothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    2-Methoxyethyl 4-(5-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties, making it more reactive in substitution reactions compared to its chlorinated or methylated analogs. This reactivity can be advantageous in synthetic applications where selective functionalization is desired.

Properties

Molecular Formula

C13H15BrN2O4S

Molecular Weight

375.24 g/mol

IUPAC Name

2-methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H15BrN2O4S/c1-7-10(12(17)20-6-5-19-2)11(16-13(18)15-7)8-3-4-9(14)21-8/h3-4,11H,5-6H2,1-2H3,(H2,15,16,18)

InChI Key

REDNMMUHVAQFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(S2)Br)C(=O)OCCOC

Origin of Product

United States

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